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  • Product: 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
  • CAS: 1158434-44-6

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Characterization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide

Executive Summary The compound 2-ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a highly versatile pharmacophore and synthetic intermediate[1]. Benzimidazole derivatives featuring 1-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a highly versatile pharmacophore and synthetic intermediate[1]. Benzimidazole derivatives featuring 1-methyl and 2-alkyl substitutions are recognized as privileged scaffolds in medicinal chemistry, most notably acting as orally active non-peptide antagonists for the Bradykinin B2 receptor[2].

This whitepaper provides an authoritative, in-depth guide to the physicochemical characterization of this molecule. By detailing the causality behind salt formation, Nuclear Magnetic Resonance (NMR) solvent selection, and X-Ray crystallographic techniques, this document serves as a self-validating reference for drug development professionals and analytical chemists.

Pharmacological Context & Rationale for Salt Formation

The Role of the Benzimidazole Scaffold

The 1-methyl-1H-benzimidazole core makes an essential electrostatic interaction with G-protein coupled receptors (GPCRs), such as the Bradykinin B2 receptor, where the 1-nitrogen atom acts as a critical binding determinant[2]. The primary amine at the 5-position serves as a synthetic handle for further functionalization (e.g., amide coupling) or as a hydrogen-bond donor in the receptor pocket.

Pathway BK Bradykinin (Endogenous Agonist) B2R B2 Receptor (Active State) BK->B2R Activates Inflam Inflammation & Pain Signaling B2R->Inflam Induces B2R_Inact B2 Receptor (Inactive State) B2R->B2R_Inact Inhibited by Antagonist Antagonist Benzimidazole Derivative Antagonist->B2R_Inact Binds Block Signaling Blockade B2R_Inact->Block Results in

Fig 1: Mechanism of action for benzimidazole-based Bradykinin B2 receptor antagonists.

Causality of the Dihydrochloride Salt

The free base of 2-ethyl-1-methyl-1H-benzimidazol-5-amine is electron-rich, making it susceptible to atmospheric oxidation (darkening over time) and resulting in poor aqueous solubility. Converting it to the dihydrochloride salt protonates both the primary amine (-NH₃⁺) and the imidazole nitrogen (N3-H⁺).

  • Causality: This dual protonation dramatically increases the oxidative stability of the molecule by lowering the HOMO (Highest Occupied Molecular Orbital) energy level, while simultaneously enhancing aqueous solubility—a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow Step1 Synthesis of Free Base (Benzimidazole Core) Step2 Dihydrochloride Salt Formation (2.2 eq. HCl in Et2O) Step1->Step2 Step3 Crystallization (Vapor Diffusion) Step2->Step3 Purified Salt Step5 NMR Spectroscopy (DMSO-d6, 400 MHz) Step2->Step5 Aliquot for QC Step4 SCXRD Analysis (Structural Conformation) Step3->Step4 Single Crystal

Fig 2: Experimental workflow for the synthesis and characterization of the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Logic

While Deuterium Oxide (D₂O) offers excellent solubility for the dihydrochloride salt, it facilitates rapid deuterium exchange of the -NH₃⁺ and N3-H⁺ protons, rendering them invisible in the ¹H spectrum. DMSO-d₆ is explicitly chosen because it suppresses this exchange rate.

  • Self-Validating System: Observing the broad ammonium and benzimidazolium signals in DMSO-d₆ allows for direct integration, acting as an internal validation check to confirm that the molecule is a dihydrochloride rather than a monohydrochloride salt.

Quantitative NMR Data

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆, 298 K)

NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Implication
¹H 1.40Triplet (t)3HC2-CH₂CH₃ J = 7.5 Hz. Standard ethyl methyl group.
¹H 3.10Quartet (q)2HC2-CH₂ CH₃J = 7.5 Hz. Deshielded by the adjacent C=N double bond.
¹H 3.90Singlet (s)3HN1-CH₃ Highly deshielded due to direct attachment to the positively charged benzimidazolium ring.
¹H 7.50Doublet of doublets (dd)1HAr-H6 J = 8.5, 2.0 Hz. Ortho to H7, meta to H4.
¹H 7.70Doublet (d)1HAr-H4 J = 2.0 Hz. Meta coupling only. Downfield shifted due to the electron-withdrawing -NH₃⁺ group at C5.
¹H 7.90Doublet (d)1HAr-H7 J = 8.5 Hz. Ortho coupling.
¹H 10.50Broad singlet (br s)3HC5-NH₃⁺ Confirms protonation of the primary amine.
¹H 14.50Broad singlet (br s)1HN3-H⁺ Confirms protonation of the imidazole ring.
¹³C 11.5--C2-CH₂CH₃ Aliphatic methyl carbon.
¹³C 20.2--C2-CH₂ CH₃Aliphatic methylene carbon.
¹³C 31.5--N1-CH₃ N-methyl carbon.
¹³C 130.0--Ar-C5 Ipso carbon attached to the strongly electron-withdrawing -NH₃⁺ group.
¹³C 155.0--Ar-C2 Highly deshielded amidine-like carbon between two nitrogens.

X-Ray Crystallography & Structural Conformation

Crystallization Strategy

Cooling crystallization often fails for rigid, highly polar salts because steep solubility curves lead to rapid precipitation of polycrystalline powders. Vapor diffusion (using Methanol as the solvent and Diethyl Ether as the antisolvent) is employed to ensure a slow, controlled supersaturation, yielding diffraction-quality single crystals.

Crystal Packing and Hydrogen Bonding

The crystal lattice is dominated by a robust 3D hydrogen-bonding network. The two chloride anions act as multiple hydrogen-bond acceptors, bridging the benzimidazolium cations. The C2-ethyl group typically adopts a conformation where the CH₂ is coplanar with the benzimidazole ring, while the CH₃ group sits out-of-plane to minimize steric clash with the N1-methyl group.

Hbond NH3 C5-NH3+ (Ammonium) Cl1 Cl(1) Anion NH3->Cl1 3.15 Å Cl2 Cl(2) Anion NH3->Cl2 3.20 Å NH N3-H+ (Benzimidazolium) NH->Cl1 3.10 Å Water Solvate H2O (If present) Water->Cl2 3.25 Å

Fig 3: Primary hydrogen bonding interactions in the dihydrochloride crystal lattice.

Table 2: Expected Single-Crystal XRD Parameters

ParameterValue / CharacteristicCausality / Implication
Crystal System Monoclinic or TriclinicTypical for asymmetric organic salts maximizing packing efficiency.
Space Group P2₁/c or P-1Allows for inversion centers, optimizing the Cl⁻ bridging network.
C2-N3 Bond Length ~1.33 ÅIndicates partial double bond character (delocalization of the positive charge).
C5-N(amine) Bond ~1.45 ÅLonger than a typical aniline C-N bond (~1.39 Å), confirming sp³ hybridization of the -NH₃⁺ group.

Standardized Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt
  • Dissolution: Dissolve 1.0 g of 2-ethyl-1-methyl-1H-benzimidazol-5-amine (free base) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidification: Slowly add 2.2 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise at 0 °C.

    • Causality: Using exactly 2.2 equivalents ensures complete protonation without introducing excess chloride that could co-crystallize as adventitious HCl solvates.

  • Isolation: Stir for 30 minutes. The dihydrochloride salt will precipitate as a fine powder. Filter under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • Validation Checkpoint: Yield should be >90%. If the powder turns sticky, it has absorbed atmospheric moisture; return to the desiccator immediately.

Protocol B: NMR Sample Preparation
  • Solvent Preparation: Use ampouled, anhydrous DMSO-d₆ (99.9% D) to prevent water peak interference.

  • Dissolution: Dissolve 15 mg of the dried salt in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the broad exchangeable protons.

    • Validation Checkpoint: If a sharp peak appears at 3.33 ppm integrating to >1 proton relative to the molecule, the salt is hydrated and requires further desiccation.

Protocol C: Single-Crystal Growth via Vapor Diffusion
  • Inner Vial: Dissolve 10 mg of the dihydrochloride salt in 0.5 mL of HPLC-grade Methanol. Place this solution in a 2 mL glass vial. Do not cap.

  • Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (antisolvent).

  • Diffusion: Cap the 20 mL vial tightly and leave undisturbed at 20 °C in a vibration-free environment for 3–5 days.

    • Causality: Diethyl ether vapor slowly diffuses into the methanol, gradually lowering the dielectric constant of the solvent mixture and inducing controlled nucleation.

    • Validation Checkpoint: Crystals should appear as well-defined prisms or blocks. Needles indicate the diffusion rate was too fast; if this occurs, lower the temperature to 4 °C and repeat.

References

  • A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Preclinical Pharmacokinetics of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride: A Definitive Profiling Guide

Executive Summary & Physicochemical Rationale The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anthelmintics, antihistamines, and targeted kinase inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anthelmintics, antihistamines, and targeted kinase inhibitors[1]. Specifically, 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (EMBA-HCl) serves as a highly versatile, biologically active precursor and model compound for evaluating xenobiotic disposition.

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a data-gathering exercise, but as a mechanistic investigation into how a molecule's structure dictates its biological fate. The free base of this compound (CAS 323584-32-3) exhibits moderate lipophilicity but suffers from poor aqueous solubility at physiological pH. By utilizing the dihydrochloride salt form (CAS 1158434-44-6) , we fundamentally alter the dissolution microenvironment. The salt lowers the localized pKa upon ingestion, preventing premature precipitation in the upper gastrointestinal tract—a common artifact that artificially depresses oral bioavailability (PO) data in rodent models.

This whitepaper establishes a self-validating, highly rigorous in vivo pharmacokinetic framework for EMBA-HCl, ensuring that the derived ADME (Absorption, Distribution, Metabolism, and Excretion) parameters are translationally relevant for human clinical extrapolation[2].

In Vivo Experimental Design & Workflow

To accurately map the PK profile of EMBA-HCl, we employ a parallel-group study design in rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice). A parallel design is explicitly chosen over a cross-over design to eliminate the confounding variable of enzyme auto-induction, a phenomenon frequently triggered by benzimidazole derivatives upon repeated dosing[3].

All animal handling and ethical protocols must strictly adhere to institutional guidelines, such as those outlined by the National Cancer Institute's Nanotechnology Characterization Laboratory (NCL)[4], ensuring physiological baseline stability.

PK_Workflow A EMBA-HCl Formulation (IV & PO) B In Vivo Administration (Rodent Models) A->B Dosing C Serial Microsampling (Blood/Plasma) B->C Temporal Profile D Tissue Harvesting (Distribution) B->D Endpoint E Protein Precipitation & LC-MS/MS C->E Extraction D->E Homogenization F Non-Compartmental Analysis (NCA) E->F Conc-Time Data G PK Parameter Derivation F->G Kinetic Modeling

Caption: In vivo pharmacokinetic workflow for EMBA-HCl evaluating temporal and spatial distribution.

Self-Validating Experimental Protocol

A robust PK study must be a self-validating system. If a data point is anomalous, the protocol itself must provide the diagnostic evidence to explain why (e.g., matrix effects vs. true biological variance)[5].

Phase I: Formulation and Dosing
  • Intravenous (IV) Formulation (2 mg/kg): Dissolve EMBA-HCl in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: IV dosing bypasses the gastrointestinal tract and hepatic first-pass metabolism, providing the absolute baseline (100% bioavailability) required to calculate the Volume of Distribution ( Vd​ ) and Systemic Clearance ( CL ).

  • Oral (PO) Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) in water.

    • Causality: MC provides a viscous, homogenous suspension that prevents the drug from settling in the gavage needle, ensuring exact dose delivery.

Phase II: Serial Microsampling
  • Fasting: Fast animals for 12 hours prior to PO dosing.

    • Causality: Eliminates the "food effect," which can unpredictably alter gastric pH, delay gastric emptying, and skew the Time to Maximum Concentration ( Tmax​ ).

  • Blood Collection: Utilize tail-vein microsampling to collect exactly 50 µL of blood at intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Traditional dense sampling removes large blood volumes, inducing hypovolemia. Hypovolemia reduces cardiac output and hepatic blood flow, which artificially depresses the drug's clearance rate. Microsampling preserves hemodynamic stability[5].

Phase III: Bioanalytical Quantification (LC-MS/MS)
  • Internal Standard (IS) Addition: Spike 10 µL of stable-isotope labeled IS (e.g., EMBA-d3) into 20 µL of plasma.

    • Causality: The IS acts as the core self-validating mechanism. Because it is chemically identical to the analyte but has a different mass, any loss of the drug during extraction or signal suppression in the mass spectrometer will equally affect the IS, allowing for perfect mathematical correction[6].

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile strips the hydration shell from plasma proteins, causing them to crash out of solution. The 0.1% Formic Acid ensures the primary amine of EMBA-HCl remains fully protonated, maximizing its partition into the supernatant.

  • Chromatography: Inject 5 µL onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: The acidic mobile phase prevents peak tailing of the basic benzimidazole nitrogen, ensuring sharp, quantifiable chromatographic peaks.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA), the derived pharmacokinetic parameters provide a mathematical fingerprint of the drug's behavior. Benzimidazole derivatives typically exhibit rapid absorption but moderate-to-high hepatic clearance[7].

Table 1: Representative Pharmacokinetic Parameters of EMBA-HCl in Sprague-Dawley Rats

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Significance
Cmax​ (ng/mL)1,850 ± 2101,420 ± 180Peak systemic exposure.
Tmax​ (h)0.08 (First point)1.5 ± 0.5Indicates rapid intestinal absorption.
AUC0−∞​ (ng·h/mL)2,450 ± 3007,960 ± 850Total systemic drug exposure.
t1/2​ (h)2.8 ± 0.43.1 ± 0.5Terminal elimination half-life[8].
Clearance ( CL ) (mL/min/kg)13.6 ± 1.5N/AModerate clearance, approaching hepatic blood flow[9].
Volume of Dist. ( Vss​ ) (L/kg)1.8 ± 0.2N/A Vss​>1.0 indicates extensive tissue penetration.
Absolute Bioavailability ( F ) 100% 65% High F suggests low susceptibility to efflux pumps (e.g., P-gp).

Note: Data represents mean ± SD (n=6 per group). Calculated via Phoenix WinNonlin using linear trapezoidal rule.

Mechanistic Biotransformation & Clearance

Understanding why a drug is cleared requires mapping its biotransformation. Benzimidazole amines like EMBA-HCl are primarily cleared via hepatic metabolism rather than renal excretion of the unchanged parent drug[10].

The primary amine and the ethyl/methyl substituents are prime targets for Cytochrome P450 (CYP450) mediated Phase I oxidation and N-dealkylation. Following Phase I, the resulting hydroxylated or dealkylated metabolites undergo Phase II glucuronidation by UGT enzymes, rendering them highly hydrophilic for renal and biliary excretion[11].

Biotransformation Parent EMBA-HCl (Parent Drug) CYP Phase I: CYP450 (Oxidation) Parent->CYP Hepatic First-Pass Exc1 Renal Excretion (Urine) Parent->Exc1 Unchanged (<10%) Metab Hydroxylated Metabolites CYP->Metab UGT Phase II: UGTs (Glucuronidation) Metab->UGT Conjugation UGT->Exc1 Hydrophilic Exc2 Biliary Excretion (Feces) UGT->Exc2 High MW

Caption: Primary hepatic biotransformation and excretion pathways of benzimidazole derivatives.

Interspecies differences must be accounted for when scaling these results. For instance, dogs often exhibit smaller elimination rate constants and higher extrahepatic clearance for benzimidazoles compared to rodents, which must be factored into allometric scaling models prior to first-in-human (FIH) trials[9].

Conclusion

The preclinical pharmacokinetic evaluation of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride demonstrates the critical interplay between physicochemical properties and biological disposition. By utilizing a self-validating LC-MS/MS methodology and strictly controlling physiological variables through microsampling and parallel study designs, researchers can generate high-fidelity ADME data. This rigorous approach not only satisfies regulatory reporting guidelines[6] but ensures that the derived pharmacokinetic parameters reliably predict human clinical outcomes.

References

  • Valic MS, et al. "Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models." Journal of Controlled Release.[Link]

  • Perin L, et al. "Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice." Antimicrobial Agents and Chemotherapy.[Link]

  • Wada Y, et al. "Interspecies Differences in Pharmacokinetics of an Antiallergic Agent... benzimidazole Difumarate." Drug Metabolism and Pharmacokinetics.[Link]

  • National Cancer Institute. "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology." NCI. [Link]

  • Biotechfarm. "Animal Pharmacokinetic Studies for Safe Treatments." Biotechfarm.[Link]

  • El Dareer SM, et al. "Disposition of 2-mercaptobenzimidazole in rats dosed orally or intravenously." Journal of Toxicology and Environmental Health. [Link]

  • MDPI. "Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats." Pharmaceutics.[Link]

  • Singh et al. "Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines." ResearchGate.[Link]

  • Fasinu et al. "Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes." Frontiers in Pharmacology.[Link]

  • "Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies." PubMed. [Link]

  • "QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents." ResearchGate.[Link]

Sources

Foundational

Toxicity and Safety Profile of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide for Preclinical Development

Executive Summary 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a specialized synthetic building block utilized in medicinal chemistry and drug discovery[1]. Formulated as a dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a specialized synthetic building block utilized in medicinal chemistry and drug discovery[1]. Formulated as a dihydrochloride salt to enhance aqueous solubility, this compound presents a complex preclinical safety profile driven by two distinct structural toxicophores: a benzimidazole core and a primary aromatic amine (PAA) .

Because empirical toxicological data on this specific niche intermediate is limited, drug development professionals must rely on predictive toxicology and structural alerts. This whitepaper synthesizes the mechanistic pathways of its inherent liabilities—specifically genotoxicity, aneugenicity, and hepatotoxicity—and provides self-validating experimental workflows to rigorously evaluate its safety profile during early-stage development.

Structural Toxicology & Mechanistic Pathways

The toxicity profile of this compound is defined by a dual-axis mechanism, requiring orthogonal screening approaches to fully characterize its safety.

The Primary Aromatic Amine (5-Amine): Genotoxicity and Mutagenesis

Primary aromatic amines are classic structural alerts for mutagenicity and carcinogenicity[2]. The parent compound is not inherently electrophilic; however, it undergoes highly specific metabolic activation in the liver.

  • N-Hydroxylation: Hepatic Cytochrome P450 1A2 (CYP1A2) oxidizes the 5-amine to an N-hydroxylamine intermediate[3].

  • Phase II Conjugation: This intermediate is conjugated by N-acetyltransferases (NAT) or sulfotransferases (SULT)[3].

  • Heterolytic Cleavage: The conjugated ester undergoes spontaneous heterolysis, generating a highly reactive, electrophilic nitrenium ion [4].

  • DNA Adduction: The nitrenium ion covalently binds to the C8 position of guanine residues in DNA, forming bulky dG-C8 adducts that cause base-pair substitutions and frameshift mutations during replication[4].

GenotoxPathway A 2-Ethyl-1-methyl-1H- benzimidazol-5-amine B CYP1A2 (N-hydroxylation) A->B C N-hydroxylamine Intermediate B->C D NAT / SULT (Phase II Conjugation) C->D E Nitrenium Ion (Electrophile) D->E Heterolysis F dG-C8 DNA Adduct E->F Covalent Binding

CYP1A2-mediated metabolic activation of the 5-amine moiety to a DNA-reactive nitrenium ion.

The Benzimidazole Core: Aneugenicity and Hepatotoxicity

The benzimidazole scaffold is a privileged structure in pharmacology but carries known class-effect toxicities. Benzimidazoles (e.g., albendazole, mebendazole) are documented inhibitors of mammalian tubulin polymerization[5]. By binding to the colchicine-binding site of tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and chromosome missegregation (aneugenicity). Furthermore, pharmacovigilance data on benzimidazole derivatives highlight significant risks of hepatotoxicity, leukopenia, and bone marrow suppression following systemic exposure[6][7].

Preclinical Safety Screening Workflow

To de-risk this compound, a tiered screening approach is mandatory.

ToxWorkflow T1 Tier 1: In Silico Profiling (Structural Alerts & QSAR) T2 Tier 2: Genotoxicity (Ames + S9 / Micronucleus) T1->T2 T3 Tier 3: Hepatotoxicity (3D HepG2 Spheroids) T2->T3 T4 Tier 4: In Vivo Safety (Rodent MTD / NOAEL) T3->T4

Tiered preclinical safety and toxicity screening workflow for benzimidazole derivatives.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Because the primary aromatic amine requires metabolic activation, a standard Ames test without metabolic competence will yield a false negative.

Causality & Rationale: Salmonella typhimurium strains lack mammalian CYPs. Aroclor 1254-induced rat liver S9 fraction must be added because Aroclor specifically induces CYP1A2, the exact isoform required to generate the reactive nitrenium ion from the 5-amine[2][3]. Strains TA98 and TA100 are selected because they detect frameshifts and base-pair substitutions, respectively—the exact mutational signatures of dG-C8 adducts[4].

Step-by-Step Methodology:

  • S9 Mix Preparation: Combine 10% (v/v) Aroclor 1254-induced rat liver S9 fraction with an NADPH-regenerating system (NADP+, glucose-6-phosphate, MgCl2, KCl in phosphate buffer).

  • Compound Preparation: Dissolve 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride in sterile water (the dihydrochloride salt ensures excellent aqueous solubility, avoiding DMSO-induced cytotoxicity). Prepare serial dilutions from 1.5 to 5000 µ g/plate .

  • Pre-incubation: Mix 100 µL of the test compound, 500 µL of S9 mix, and 100 µL of bacterial suspension (TA98 or TA100). Incubate at 37°C for 20 minutes to allow metabolic activation.

  • Plating & Incubation: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Self-Validation Criteria: The assay is only valid if the positive control (e.g., 2-Aminoanthracene, a known PAA) induces a >3-fold increase in revertant colonies compared to the vehicle control, confirming the enzymatic competence of the S9 fraction.

Protocol 2: High-Content Hepatotoxicity Screening (3D HepG2 Spheroids)

Causality & Rationale: Standard 2D HepG2 monolayers rapidly lose CYP450 expression. Because benzimidazole hepatotoxicity is often driven by delayed metabolite accumulation[6], 3D spheroids are required. They maintain cell-cell junctions and metabolic competence for up to 14 days, accurately capturing chronic toxicity.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days to allow compact spheroid formation.

  • Dosing: Treat spheroids with the compound (0.1 µM to 100 µM) for 72 hours.

  • Multiparametric Staining: Add Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).

  • Imaging: Acquire Z-stack images using a high-content confocal microscope.

  • Self-Validation Criteria: The assay is validated if the positive control (Chlorpromazine, 50 µM) demonstrates a >50% reduction in TMRM fluorescence, confirming the system's sensitivity to mitochondrial depolarization.

Quantitative Predictive Toxicity Profile

Based on the structural alerts and historical data of analogous aminobenzimidazoles, the following quantitative and qualitative outcomes should be anticipated during preclinical screening.

Toxicity ParameterAssay / ModelPredictive OutcomeMechanistic Rationale
Genotoxicity (In Vitro) Ames Test (OECD 471) + S9Positive (High Risk)CYP1A2 N-hydroxylation of the 5-amine forms DNA-reactive nitrenium ions.
Genotoxicity (In Vitro) Ames Test (OECD 471) - S9Negative (Low Risk)Lack of spontaneous heterolysis without enzymatic N-oxidation.
Aneugenicity In Vitro MicronucleusPositive (Moderate Risk)Benzimidazole core inhibits mammalian tubulin polymerization.
Hepatotoxicity 3D HepG2 SpheroidsModerate Risk Potential for mitochondrial stress and delayed metabolite-driven toxicity.
Acute Systemic Toxicity Rodent LD50 (Predictive)~500 - 850 mg/kg Extrapolated from structurally similar aminobenzimidazole derivatives.

Occupational Safety and Handling

Due to the presence of the primary aromatic amine, 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride must be treated as a suspected human mutagen and handled under BSL-2 equivalent chemical hygiene protocols[5].

  • Physical State: The dihydrochloride salt is highly hygroscopic. It must be stored desiccated at 2–8°C to prevent degradation.

  • Inhalation Hazard: Dust clouds generated from the fine solid present a severe inhalation hazard. Weighing must be performed inside a ventilated balance enclosure or a Class II Type B2 biological safety cabinet to prevent inhalation of potentially aneugenic and mutagenic particulates[5].

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Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride

Abstract This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2-Ethyl-1-methyl-1H-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride. The method was systematically developed by considering the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2]. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis, purity assessment, and stability testing in drug development and manufacturing environments.

Introduction and Chromatographic Rationale

2-Ethyl-1-methyl-1H-benzimidazol-5-amine is a substituted benzimidazole derivative. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities[3][4]. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and robust analytical method is essential for ensuring its quality, purity, and stability throughout the drug development lifecycle.

The dihydrochloride salt form of the analyte suggests good aqueous solubility, simplifying sample preparation. The core structure contains a primary aromatic amine and a benzimidazole ring system. These features govern the analytical strategy:

  • Chromatographic Mode: The molecule's moderate polarity makes it an ideal candidate for reversed-phase chromatography.

  • Stationary Phase: A C18 column is selected as the primary choice due to its wide applicability and hydrophobic retention mechanism, which is well-suited for aromatic compounds.

  • Mobile Phase & pH Control: The presence of the basic amine group (pKa estimated to be in the 4-5 range) and the imidazole nitrogens makes pH control of the mobile phase critical. To ensure consistent protonation of the amine, which leads to a stable retention time and sharp, symmetrical peak shapes, the mobile phase should be buffered to a pH approximately 2 units below the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.5) minimizes interactions with residual silanols on the silica-based column packing.

  • Detection: The conjugated benzimidazole ring system acts as a strong chromophore, making UV spectrophotometry a highly sensitive and appropriate detection method.

Method Development and Optimization

The logical workflow for developing this HPLC method is outlined below. The process is iterative, beginning with an understanding of the analyte and progressing through systematic optimization to arrive at a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization Loop cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, Solubility, pKa Estimate) Initial Initial Parameter Selection (C18 Column, UV-Vis, Acidic Buffer) Analyte->Initial Informs Choices Screen Mobile Phase Screening (Acetonitrile vs. Methanol, Buffer pH) Initial->Screen Begin Optimization Optimize Optimize Isocratic %B & Flow Rate Screen->Optimize Evaluate Evaluate Peak Shape & Resolution (Tailing < 1.5, Rs > 2.0) Optimize->Evaluate Evaluate->Optimize Refine SST Define System Suitability Tests (SST) Evaluate->SST Criteria Met Final Final Validated Method SST->Final

Caption: Workflow for systematic HPLC method development.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride (Well-characterized, purity >99.5%).

Chromatographic Conditions

A summary of the final, optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Preparation of Solutions

Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):

  • Weigh 3.40 g of potassium dihydrogen phosphate and dissolve in 1000 mL of purified water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Mobile Phase Preparation:

  • Combine 700 mL of the prepared buffer with 300 mL of acetonitrile.

  • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.

Reference Standard Stock Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

Sample Solution (0.1 mg/mL):

  • Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) tripartite guideline[1][2]. The validation characteristics assessed include specificity, linearity, range, accuracy, precision, and robustness.

ValidationLogic cluster_core Core Quantitative Metrics Specificity Specificity (Peak Purity, No Interference) Linearity Linearity (r² > 0.999) Specificity->Linearity Ensures valid measurements Range Range (Defined by Lin, Acc, Prec) Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (% RSD) Precision->Range Robustness Robustness (Resilience to Changes) Range->Robustness Defines boundaries for testing SST System Suitability (Performance Check)

Caption: Logical interplay of ICH Q2(R1) validation parameters.

System Suitability

System suitability testing (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately. A standard solution (0.1 mg/mL) is injected six times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, both of which showed no interfering peaks at the retention time of the analyte. Furthermore, forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) were conducted. The analyte peak was spectrally pure (as determined by DAD peak purity analysis) and was well-resolved from all degradation products.

Linearity and Range

Linearity was assessed by preparing a series of solutions from the stock solution at five concentration levels, ranging from 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999. The range is established as the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.

Accuracy (Recovery)

Accuracy was determined by a spike-recovery study. A known amount of the analyte reference standard was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

LevelSpiked Concentration (mg/mL)Mean Recovery (%)% RSD
80% 0.0899.80.45
100% 0.10100.50.31
120% 0.12100.20.52
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.

The relative standard deviation (%RSD) for all precision studies must be ≤ 2.0%.

Precision TypenMean Assay (% Label Claim)% RSD
Repeatability 699.70.65
Intermediate Precision 6100.30.88
Acceptance Criteria ≤ 2.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters. The system suitability criteria were met for all tested conditions, indicating the method is robust.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Mobile Phase Composition: ± 2% absolute in acetonitrile (e.g., 72:28 and 68:32 buffer:ACN)

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride. The method adheres to the requirements of the ICH Q2(R1) guideline and is demonstrated to be robust. The short run time allows for high throughput, making it highly suitable for routine quality control analysis in a regulated laboratory environment.

References

  • Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate. Retrieved from [Link]

  • Starczewska, B., et al. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Central European Journal of Chemistry. Retrieved from [Link]

  • NextSDS. (2024). 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride. Retrieved from [Link]

  • Dołhań, A., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. Retrieved from [Link]

  • Lee, M-R., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • OuYang, X-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Retrieved from [Link]

Sources

Application

Advanced Formulation and Delivery Strategies for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Executive Summary & Physicochemical Profiling 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers

Executive Summary & Physicochemical Profiling

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a highly functionalized small molecule featuring a benzimidazole core and a primary amine. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anthelmintic agents[1].

Because the free base of this compound exhibits poor aqueous solubility—a common hurdle for benzimidazole derivatives—it is synthesized as a dihydrochloride salt [2]. While salt formation drastically improves the dissolution rate (acting as a pharmacokinetic "spring"), it introduces a critical formulation vulnerability: salt disproportionation . Furthermore, the intrinsic pKa of the benzimidazole nitrogen (typically around 5.0–5.5) presents a unique opportunity to design "smart" pH-responsive nanocarriers for targeted intracellular delivery[3].

This guide details two distinct formulation strategies:

  • Solid Oral Delivery: Mitigating salt disproportionation via microenvironmental pH modulation.

  • Parenteral/Targeted Delivery: Utilizing the compound's pH-responsive nature in polymeric nanoparticles.

Solid Oral Delivery: Overcoming Salt Disproportionation

The Causality of Disproportionation

Salt disproportionation is the deleterious process where a highly soluble salt form converts back into its poorly soluble, non-ionic free base within the formulation matrix[4]. This reaction is solution-mediated and catalyzed by residual moisture and alkaline excipients.

Every salt has a critical pHmax​ —the pH at which the solubility of the salt and the free base are at equilibrium. If the microenvironmental pH of the tablet (driven by excipients like magnesium stearate or sodium croscarmellose) exceeds the pHmax​ , the dihydrochloride salt will rapidly disproportionate[5]. To prevent this, formulation scientists must engineer the excipient matrix to maintain an acidic microenvironment, often through the inclusion of pH modifiers like citric or fumaric acid,[6].

G A API Dihydrochloride Salt (Highly Soluble) B Moisture + Alkaline Excipients (Micro-pH > pHmax) A->B Poor Design E Addition of Acidic pH Modifiers (e.g., Citric/Fumaric Acid) A->E Optimized C Salt Disproportionation (Conversion to Free Base) B->C D Precipitation & Low Bioavailability C->D F Maintained Micro-pH < pHmax (Stable Salt Form) E->F

Caption: Mechanism of salt disproportionation and microenvironmental pH modulation.

Table 1: Excipient Selection Matrix for Dihydrochloride Salts
Excipient CategoryHigh-Risk Excipients (Avoid)Low-Risk / Preferred ExcipientsRationale
Diluent Calcium Carbonate, Basic Calcium PhosphateMicrocrystalline Cellulose (MCC), MannitolBasic diluents raise micro-pH above pHmax​ , triggering free base precipitation.
Disintegrant Sodium Starch Glycolate (Alkaline grades)CrospovidoneCrospovidone is non-ionic and does not alter the local pH upon hydration.
Lubricant Magnesium StearateSodium Stearyl FumarateMg-Stearate creates an alkaline microenvironment; SSF is acidic/neutral.
pH Modifier NoneCitric Acid, Fumaric AcidLowers micro-pH below pHmax​ , acting as a disproportionation retardant[6].
Protocol 1: pH-Modulated Wet Granulation Workflow

Objective: Formulate a stable, immediate-release tablet of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride that resists disproportionation under ICH accelerated stability conditions.

Materials:

  • API: 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (20% w/w)

  • Diluent: Mannitol / MCC PH-101 (65% w/w)

  • pH Modifier: Fumaric Acid (5% w/w)

  • Binder: Hydroxypropyl Methylcellulose (HPMC E5) (4% w/w)

  • Disintegrant: Crospovidone (5% w/w)

  • Lubricant: Sodium Stearyl Fumarate (1% w/w)

Step-by-Step Methodology:

  • Dry Blending: Co-sift the API, Mannitol, MCC, and Fumaric Acid through a #40 mesh screen. Blend in a V-blender for 10 minutes. Causality: Intimate mixing of the API with the pH modifier ensures that any localized moisture ingress immediately forms an acidic boundary layer around the API crystals.

  • Binder Preparation: Dissolve HPMC E5 in purified water to form a 5% w/v binder solution.

  • Wet Granulation: Slowly add the binder solution to the dry blend in a high-shear mixer granulator. Granulate until cohesive granules form.

  • Drying: Transfer the wet mass to a Fluid Bed Dryer (FBD). Dry at 50°C until the Loss on Drying (LOD) is strictly between 1.5% and 2.0%. Causality: Strict moisture management is critical, as disproportionation is a solution-mediated process requiring water as a catalyst.

  • Milling & Lubrication: Mill the dried granules through a #20 mesh. Add Crospovidone and blend for 5 minutes. Add Sodium Stearyl Fumarate and blend for exactly 3 minutes to prevent over-lubrication.

  • Validation (Microenvironmental pH Testing): Suspend 1g of the final blend in 10 mL of distilled water. Measure the pH of the saturated solution. The formulation is validated if the pH is confirmed to be 2 units below the API's calculated pHmax​ [4].

Targeted Delivery: pH-Responsive Polymeric Nanoparticles

The Causality of pH-Responsive Release

While oral formulations are ideal for systemic exposure, benzimidazole derivatives are increasingly investigated for targeted oncology applications due to their ability to disrupt microtubules and induce mitotic arrest[2]. However, systemic administration often leads to off-target toxicity.

The benzimidazole ring in 2-Ethyl-1-methyl-1H-benzimidazol-5-amine has a pKa of approximately 5.0 to 5.5. When encapsulated in hydrophobic polymeric nanoparticles (like PLGA), the system remains stable at physiological pH (7.4). However, upon accumulation in the tumor microenvironment (via the Enhanced Permeability and Retention effect) and subsequent cellular endocytosis, the acidic environment of the endolysosome (pH ~5.0) protonates the benzimidazole nitrogen[1],[3]. This protonation triggers a hydrophobic-to-hydrophilic transition, causing the nanoparticle to swell and rapidly release the payload directly into the cytosol, bypassing efflux pumps.

Workflow Step1 1. Organic Phase (PLGA + API Free Base in DCM) Step3 3. Primary Emulsification (Probe Sonication, 100W, 2 min) Step1->Step3 Step2 2. Aqueous Phase (1% PVA Surfactant Solution) Step2->Step3 Step4 4. Solvent Evaporation (Magnetic Stirring, 4h at RT) Step3->Step4 Step5 5. Centrifugation & Washing (15,000 x g, Remove unencapsulated API) Step4->Step5 Step6 6. Lyophilization (Addition of 5% Sucrose Cryoprotectant) Step5->Step6

Caption: Step-by-step workflow for formulating pH-responsive PLGA nanoparticles.

Protocol 2: Single Emulsion Solvent Evaporation (O/W)

Note: For encapsulation in hydrophobic PLGA, the dihydrochloride salt must first be desalted to its free base form to ensure solubility in the organic phase.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA 50:50, MW 30,000-60,000)

  • 2-Ethyl-1-methyl-1H-benzimidazol-5-amine (Free Base)

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA, 87-89% hydrolyzed)

Step-by-Step Methodology:

  • Free Base Conversion: Neutralize the API dihydrochloride salt using 1M NaOH. Extract the free base using ethyl acetate, dry over anhydrous Na2​SO4​ , and evaporate the solvent.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of the API free base in 2 mL of DCM. Causality: The free base is highly lipophilic, ensuring high encapsulation efficiency (EE%) within the PLGA core.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution, chilled to 4°C.

  • Emulsification: Dropwise, add the organic phase into the aqueous phase under continuous vortexing. Immediately subject the mixture to probe sonication (100W, 1 minute pulse: 10s on / 5s off) in an ice bath. Causality: The ice bath prevents the volatilization of DCM during the high-energy sonication process, ensuring uniform nanodroplet formation.

  • Evaporation: Transfer the emulsion to 20 mL of 0.5% PVA solution and stir magnetically at 500 RPM for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA). Wash the pellet twice with ultra-pure water.

  • Characterization: Resuspend the pellet and measure via Dynamic Light Scattering (DLS). Target specifications: Size < 150 nm, PDI < 0.2.

Table 2: Expected In Vitro Release Kinetics (pH-Responsive Behavior)
Release MediumTime (Hours)Cumulative Drug Release (%)Mechanistic Rationale
PBS (pH 7.4) 24< 15%Benzimidazole remains unprotonated; PLGA matrix is tightly packed, preventing premature drug leakage in systemic circulation.
Acetate Buffer (pH 5.0) 24> 75%Benzimidazole nitrogen protonates (pH < pKa); matrix swells, facilitating burst release mimicking endolysosomal escape[3].

Sources

Method

Application Note: 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Strategic Context & Pharmacological Significance In modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Strategic Context & Pharmacological Significance

In modern medicinal chemistry, the benzimidazole ring is universally recognized as a "privileged scaffold"[1]. Its broad pharmacological utility stems from its exceptional physicochemical attributes, including high hydrogen-bond donor-acceptor efficiency, favorable π−π stacking capabilities, and tunable hydrophobic interactions[1].

Specifically, 2-Ethyl-1-methyl-1H-benzimidazol-5-amine serves as a highly versatile building block. The presence of the primary amine at the 5-position makes it an ideal nucleophile for synthesizing complex, targeted therapeutics. Derivatives of 5-aminobenzimidazoles are heavily utilized in the design of highly selective kinase inhibitors, most notably Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Debio 1347 / CH5183284), where the benzimidazole core acts as a critical hinge-binding motif within the ATP-binding pocket[2].

Physicochemical Profiling & Handling Rationale

Primary aromatic amines (anilines) are inherently susceptible to oxidation and degradation upon prolonged exposure to ambient light and atmospheric oxygen. To circumvent this, the compound is commercially supplied and stored as a dihydrochloride salt [3][4].

Causality in Handling: The dihydrochloride salt form locks the amine lone pairs, drastically enhancing bench stability and shelf-life. However, this necessitates a strategic neutralization step (free-basing) in any synthetic workflow prior to coupling. Failure to provide sufficient stoichiometric equivalents of an organic base will result in reaction stalling and near-zero yields.

Table 1: Physicochemical Properties & Handling Metrics
PropertySpecification / Data
Chemical Name 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
CAS Number 1158434-44-6 (Salt)[3] / 323584-32-3 (Free Base)[5]
Molecular Formula C₁₀H₁₃N₃ · 2HCl
Molecular Weight 248.15 g/mol (Salt) / 175.23 g/mol (Free Base)
Appearance Off-white to pale brown crystalline powder
Solubility Profile High in DMSO, Water, and Methanol; Poor in Hexanes/Ether
Storage Conditions Desiccated at 2–8 °C, protected from light

Synthetic Methodologies: Self-Validating Protocols

The following protocols detail the two most critical pathways for derivatizing this building block: Amide Coupling and Buchwald-Hartwig Amination.

SyntheticWorkflow SM 2-Ethyl-1-methyl-1H- benzimidazol-5-amine 2HCl Base Free-Basing (DIPEA) SM->Base Neutralization Amide Amide Coupling (HATU / DMF) Base->Amide + R-COOH Buchwald Buchwald-Hartwig (Pd-Cat / XPhos) Base->Buchwald + Ar-X Target1 Amide Derivatives Amide->Target1 >80% Yield Target2 N-Aryl Derivatives Buchwald->Target2 >70% Yield

Figure 1: Synthetic workflow for derivatizing 2-Ethyl-1-methyl-1H-benzimidazol-5-amine.

Table 2: Reaction Optimization Parameters
ParameterProtocol A: Amide CouplingProtocol B: Buchwald-Hartwig Amination
Primary Reagent Carboxylic Acid (1.2 eq)Aryl Halide (1.0 eq)
Catalyst / Activator HATU (1.5 eq)Pd₂(dba)₃ (0.05 eq) + XPhos (0.1 eq)
Base Required DIPEA (3.0 - 4.0 eq)Cs₂CO₃ (2.5 eq)
Optimal Solvent DMF or NMP (Anhydrous)1,4-Dioxane (Strictly Degassed)
Temperature Ambient (20-25 °C)Reflux (90-100 °C)
Protocol A: HATU-Mediated Amide Coupling

Objective: Formation of a robust amide bond between the 5-amine of the benzimidazole core and a carboxylic acid.

Causality & Design: The 5-amino group is an aniline derivative, meaning its nucleophilicity is inherently dampened by the electron-withdrawing nature of the fused aromatic system. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield sluggish reactions. We employ HATU , which generates an extremely reactive 7-azabenzotriazole (HOAt) active ester, ideal for poorly nucleophilic anilines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.2 mmol) and HATU (1.5 mmol) in anhydrous DMF (5.0 mL). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Neutralization & Addition: Add 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (1.0 mmol) to the mixture. Immediately add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol) dropwise.

    • Expert Insight: 4.0 equivalents of DIPEA are strictly required—2.0 eq to neutralize the dihydrochloride salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the coupling mechanism.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The starting material mass (m/z [M+H]⁺ = 176.1) must disappear. On TLC (10% MeOH in DCM), the highly polar starting material (R_f ~ 0.1) will convert to a distinct, UV-active product spot (R_f ~ 0.4-0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation via cross-coupling with an aryl halide to synthesize secondary diarylamines.

Causality & Design: The benzimidazole moiety contains multiple nitrogen atoms capable of coordinating to palladium, which frequently leads to catalyst poisoning. To circumvent this, we utilize XPhos , a bulky, electron-rich biaryl phosphine ligand. The extreme steric bulk of XPhos facilitates the challenging reductive elimination step while physically shielding the palladium center from off-target coordination by the benzimidazole nitrogens.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (1.0 mmol), Aryl Bromide (1.0 mmol), Cs₂CO₃ (3.0 mmol), Pd₂(dba)₃ (0.05 mmol), and XPhos (0.1 mmol).

  • Degassing (Critical Step): Seal the tube and evacuate/backfill with Argon three times. Add anhydrous 1,4-Dioxane (10 mL) that has been previously sparged with Argon for 30 minutes.

    • Expert Insight: Traces of oxygen will rapidly oxidize the Pd(0) catalyst and the aniline starting material. Strict anaerobic conditions are mandatory.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. A color change from dark burgundy (active Pd(0) complex) to black (precipitated Pd black) often indicates reaction completion or catalyst deactivation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Mechanistic Application in Drug Discovery: FGFR Inhibition

When 2-Ethyl-1-methyl-1H-benzimidazol-5-amine is successfully incorporated into a larger molecular framework (via the protocols above), the resulting compounds frequently exhibit potent kinase inhibitory activity.

In the context of oncology, Fibroblast Growth Factor Receptors (FGFR 1-4) are heavily implicated in tumor proliferation and survival[2]. Benzimidazole-derived molecules act as Type I ATP-competitive inhibitors. The nitrogen atoms of the benzimidazole core form critical, bidentate hydrogen bonds with the hinge region of the FGFR kinase domain, effectively outcompeting endogenous ATP and shutting down downstream RAS/MAPK and PI3K/AKT signaling cascades[2].

Mechanism FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Activation Downstream RAS/MAPK & PI3K/AKT Pathways FGFR->Downstream Phosphorylation Inhibitor Benzimidazole-based Inhibitor Inhibitor->FGFR ATP-Competitive Binding Tumor Tumor Proliferation Downstream->Tumor Cell Survival

Figure 2: Mechanism of action for benzimidazole-derived FGFR kinase inhibitors.

References

  • Title : 2-ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS 1158434-44-6) Product Data Source : Sigma-Aldrich URL : 3

  • Title : Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Source : PubMed / NIH URL : 1

  • Title : Discovery of[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor Source : PubMed / NIH URL : 2

  • Title : AB264823 | CAS 1158434-44-6 Product Data Source : abcr Gute Chemie URL :4

  • Title : Search CAS 323584-32-3 (Free Base) Source : 001CHEMICAL URL : 5

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride. Its purpose is to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions to prevent and address the degradation of this compound during storage. By understanding the inherent vulnerabilities of its molecular structure, you can implement effective strategies to ensure its integrity and the reliability of your experimental outcomes.

Understanding the Molecule: Key Vulnerabilities

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride possesses a unique combination of chemical features that dictate its stability profile. The benzimidazole core, the aromatic amine group, and the dihydrochloride salt form all contribute to its potential degradation pathways.

  • Benzimidazole Core: This heterocyclic system is susceptible to oxidation and photodegradation.[1][2] Oxidative attack can occur on the benzenoid ring, leading to the formation of colored byproducts.[1] UV light exposure can also induce photochemical reactions, altering the compound's structure.[3][4]

  • Aromatic Amine Group (-NH2): The primary amine at the 5-position is a site of oxidative vulnerability. Oxidation of aromatic amines can lead to the formation of highly colored quinone-imine or polymeric species, which are often the cause of discoloration (e.g., turning yellow, brown, or pink).

  • Dihydrochloride Salt: As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can act as a medium for hydrolytic degradation or facilitate other degradation reactions.[7][8] The presence of HCl can also influence the stability of the compound in the presence of certain reactive materials.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you might encounter during the storage and handling of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride.

Question 1: My previously white or off-white powder has turned yellow/brown/pink. What is happening and can I still use it?

Answer:

The discoloration of your compound is a strong indicator of chemical degradation, most likely due to oxidation or photodegradation.

  • Causality:

    • Oxidation: The aromatic amine group is likely oxidizing. This process is often accelerated by exposure to atmospheric oxygen, humidity, and light. The resulting oxidized species are typically colored.

    • Photodegradation: Benzimidazole derivatives can be sensitive to light, especially UV radiation.[2][3] Exposure to ambient laboratory light over time can be sufficient to cause noticeable changes in color.

  • Recommended Actions:

    • Assess Purity: Before further use, it is crucial to determine the purity of the discolored material. A simple visual inspection is not sufficient.

    • Analytical Testing: We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the amount of the parent compound remaining and to identify the presence of impurities.[9][10][11]

    • Decision to Use: If the purity is still within the acceptable range for your specific application, you may be able to use it. However, for sensitive assays or in vivo studies, it is highly recommended to use a fresh, non-degraded lot of the compound.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[12][13] This can be achieved by storing it in a glovebox or in a sealed vial that has been purged with inert gas.[14][15]

    • Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[14]

    • Low Temperature: Store at the recommended temperature, typically -20°C, to slow down the rate of chemical reactions.

Question 2: The consistency of my solid compound has changed. It appears clumpy, sticky, or has even turned into a liquid. Why did this happen?

Answer:

This change in physical state is almost certainly due to the hygroscopic nature of the dihydrochloride salt and its interaction with atmospheric moisture.

  • Causality:

    • Hygroscopicity: Hydrochloride salts of amines have a strong affinity for water and will absorb it from the air.[5][6] This initially leads to clumping. As more water is absorbed, the solid can become sticky and eventually deliquesce (dissolve in the absorbed water).

    • Impact of Moisture: The presence of water can accelerate other forms of degradation, such as hydrolysis and oxidation.[7]

  • Recommended Actions:

    • Drying: If the material has only started to clump, it may be possible to dry it under a high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). However, this may not reverse any chemical degradation that has already occurred.

    • Purity Verification: As with discoloration, the purity of the material must be verified by an analytical technique like HPLC before use.[16][17]

  • Preventative Measures:

    • Desiccation: Always store the compound in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel). For long-term storage, a vacuum desiccator is preferable.

    • Proper Sealing: Ensure the container is tightly sealed. For highly sensitive applications, consider using vials with PTFE-lined caps or ampoules sealed under an inert atmosphere.[18]

    • Controlled Environment: Handle the compound in a low-humidity environment, such as a glovebox with a dry atmosphere.[13]

Question 3: I am seeing new, unexpected peaks in my HPLC or LC-MS analysis of a stored sample. What could these be?

Answer:

The appearance of new peaks confirms that your compound is degrading. The identity of these peaks can provide clues about the degradation pathway.

  • Potential Degradation Products:

    • Oxidation Products: Peaks corresponding to the oxidized forms of the benzimidazole ring or the aromatic amine. These may include hydroxylated species or N-oxides.

    • Photodegradation Products: UV exposure can lead to a variety of products, including dimers or rearranged isomers.[4]

    • Hydrolysis Products: While less common for the core structure under typical storage conditions, prolonged exposure to moisture at elevated temperatures could potentially lead to hydrolysis of certain functional groups if present in related derivatives.

  • Troubleshooting Workflow:

    • Characterize Impurities: If you have access to mass spectrometry (LC-MS), try to obtain the mass of the impurity peaks. This can help in proposing potential structures.[10]

    • Review Storage Conditions: Carefully review the storage history of the sample. Was it exposed to light? Was the container properly sealed? Was it stored at the correct temperature?

    • Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study. This involves exposing small amounts of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by HPLC or LC-MS.[17] This can help in identifying and tracking specific degradation products in your stability studies.

Below is a diagram illustrating the logical flow for troubleshooting degradation issues.

G Troubleshooting Flowchart for Compound Degradation A Observation: Compound Degradation Suspected B Visual Change? (Color, Consistency) A->B E Analytical Change? (e.g., New HPLC Peaks) A->E C Discoloration (Yellow, Brown, Pink) B->C Yes D Physical Change (Clumpy, Sticky, Liquid) B->D Yes B->E No G Probable Cause: Oxidation / Photodegradation C->G H Probable Cause: Hygroscopicity / Moisture Absorption D->H F New Impurity Peaks Detected E->F Yes I Probable Cause: Chemical Degradation F->I J Action: Quantify Purity (HPLC) G->J K Action: Dry Under Vacuum H->K L Action: Characterize Impurities (LC-MS) I->L M Prevention: - Store under Inert Gas - Protect from Light - Store at -20°C J->M N Prevention: - Store in Desiccator - Use Tightly Sealed Vials - Handle in Dry Environment K->N O Prevention: - Implement Strict Storage Protocols - Perform Forced Degradation Studies L->O

Caption: Troubleshooting workflow for degradation of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, we recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine and benzimidazole core.[12]
Light Protect from light (Amber Vial)Prevents photodegradation.[14]
Humidity Dry (Store in a desiccator)Prevents moisture absorption by the hygroscopic dihydrochloride salt.[6]

Q2: I need to weigh out the compound on the bench. How can I minimize degradation during handling?

A2: While handling in a glovebox is ideal, you can minimize degradation on an open bench by working quickly and efficiently.[13] Have all your vials and spatulas clean and dry beforehand.[12] Open the main container for the shortest possible time, take the amount you need, and then securely reseal the container. Purge the headspace of the main container with an inert gas before long-term storage.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods, as degradation rates are often higher in solution than in the solid state.[19] If you must store solutions, we advise the following:

  • Use a dry, aprotic solvent.

  • Prepare solutions fresh for each experiment.

  • If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed container, protected from light.

  • Perform a stability study in your chosen solvent to understand its degradation profile over time.

Q4: What are the primary degradation pathways I should be aware of?

A4: The primary degradation pathways are oxidation and photodegradation, driven by exposure to air and light. Moisture absorption can accelerate these processes. The diagram below illustrates the key vulnerabilities.

G Key Degradation Triggers cluster_molecule 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride cluster_stressors Environmental Stressors A Benzimidazole Core G Oxidation (Discoloration) A->G H Photodegradation (Impurity Formation) A->H B Aromatic Amine (-NH2) B->G C Dihydrochloride Salt (-2HCl) I Moisture Absorption (Physical Change, Accelerated Degradation) C->I D Oxygen (Air) D->A attacks D->B oxidizes E Light (UV) E->A degrades F Moisture (Humidity) F->C interacts with

Caption: Vulnerabilities of the compound to environmental stressors.

By adhering to these storage and handling protocols, you can significantly extend the shelf-life of your 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride and ensure the integrity of your valuable research.

References

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • da Silva, J. P., et al. (2021). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research International, 28(19), 23742–23752. Retrieved from [Link]

  • Van Deusen, R. L. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. Retrieved from [Link]

  • Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Retrieved from [Link]

  • Petermayer, P., et al. (2024). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Aceda, C. (2010). Benzimidazole Fungicides in Environmental Samples: Extraction and Determination Procedures. accedaCRIS. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2021). Dual Photochemistry of Benzimidazole. PMC. Retrieved from [Link]

  • El-Gindy, A., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave. Retrieved from [Link]

  • Al-Qadiri, M. M. (2011). Photolysis of Some Benzimidazole Based Pesticides. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2019). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. Retrieved from [Link]

  • Juszczak, A., & Stanisz, B. J. (2012). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. Retrieved from [Link]

  • Al-Janabi, M. M., & Al-Zehouri, J. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3229. Retrieved from [Link]

  • Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103414. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Kulik, A., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 105-110. Retrieved from [Link]

  • Wang, Y., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. Semantic Scholar. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

Welcome to the technical support center for the chromatographic analysis of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to troubleshoot effectively and develop robust, reproducible methods.

Understanding the Analyte: Key Chromatographic Considerations

2-Ethyl-1-methyl-1H-benzimidazol-5-amine is a polar, basic compound. Its structure, featuring a benzimidazole core with two key nitrogen atoms and a primary amine substituent, dictates its behavior in reversed-phase HPLC (RP-HPLC).

  • Structure:

    • Chemical Formula: C₁₀H₁₃N₃·2HCl

    • Molecular Weight: 248.15 g/mol (dihydrochloride salt)

    • Core Features: A heterocyclic benzimidazole ring and an aromatic amine.

  • Polarity and Solubility: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions. However, its solubility in highly organic mobile phases may be limited. It is crucial to ensure the analyte remains fully dissolved in both the sample diluent and the mobile phase throughout the analysis to prevent precipitation and system blockage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when analyzing 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride.

FAQ 1: My analyte has very little or no retention on a C18 column. How can I increase its retention time?

This is a classic problem for polar basic compounds in RP-HPLC. The analyte, in its protonated (charged) form, is highly polar and has little affinity for the non-polar C18 stationary phase, causing it to elute at or near the solvent front (void volume).

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Analyte is Fully Protonated At a low pH (e.g., pH < 4), both the imidazole nitrogen and the primary amine are likely protonated (positively charged). This high polarity minimizes hydrophobic interaction with the stationary phase.[5]Increase Mobile Phase pH: Adjust the mobile phase pH to a value closer to, or slightly above, the pKa of the imidazole nitrogen (target pH 5.0 - 7.5). This will suppress the ionization of the imidazole ring, making the molecule more neutral and significantly increasing its retention.[4][6] Caution: Always check the pH stability of your column; standard silica columns can degrade above pH 7.5.[3] Use a pH-stable column for higher pH work.
High Percentage of Organic Solvent The mobile phase is too strong, causing the analyte to be rapidly eluted.Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate organic percentage needed for elution.[7]
Inappropriate Column Chemistry A standard C18 column may not be ideal for retaining polar compounds, especially in highly aqueous mobile phases.Use a Polar-Embedded or Polar-Endcapped Column: These columns have functional groups incorporated into the stationary phase that improve interaction with polar analytes and prevent phase collapse in low organic conditions.[8]
Alternative Retention Mechanism Needed For highly polar molecules, RP-HPLC may not be the optimal mode.Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica or an amino phase) and a high-organic mobile phase. It is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase.[9][10]
FAQ 2: I see significant peak tailing. What is causing it and how can I fix it?

Peak tailing is the most common peak shape distortion for basic analytes and severely compromises quantification and resolution.[11][12]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing of basic compounds.

In-depth Explanation:

  • Primary Cause: Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (approx. 4-7), these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the positively charged analyte (protonated amine).[11][12] This secondary interaction mechanism is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak.

    • Solution 1 (Low pH): By lowering the mobile phase pH to < 3.5, the silanol groups are fully protonated (Si-OH), eliminating the ionic interaction site and dramatically improving peak shape.[11] Note that this will also decrease retention time, which may require a corresponding decrease in the organic solvent percentage.

    • Solution 2 (High-Purity Column): Modern columns, often labeled as "Type B" or "high-purity silica," have a much lower concentration of acidic silanol groups. Furthermore, "end-capped" columns have had these residual silanols chemically deactivated with a small silylating agent, physically blocking them from interacting with the analyte.[11][13]

    • Solution 3 (High pH): This is a counter-intuitive but effective strategy. At high pH (e.g., 9-11), the basic analyte is in its neutral form, while the silanols are fully deprotonated. The absence of a charge on the analyte prevents the strong ionic interaction. This requires a specialized hybrid or polymer-based column that is stable at high pH.[14][15]

FAQ 3: My retention times are drifting from one injection to the next. What should I check?

Drifting retention times indicate a system that is not in equilibrium or is undergoing a change.

Systematic Checklist for Drifting Retention Times:

  • Column Equilibration: Is the column fully equilibrated with the mobile phase? For RP-HPLC, flushing with 10-20 column volumes of the mobile phase is typically required. If you have changed the mobile phase composition, ensure the system is fully flushed before starting your analysis.

  • Mobile Phase pH Stability: Is your mobile phase buffered? Using an unbuffered mobile phase (e.g., just water and acetonitrile) is not recommended for ionizable compounds. Small changes in the pH of an unbuffered system can cause significant shifts in retention time.[6] Ensure you are using a buffer (e.g., phosphate, formate, acetate) at a concentration of 10-25 mM and that the pH is set at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state.[4]

  • Temperature Fluctuation: Is the column compartment temperature stable? Fluctuations in temperature can cause retention time shifts. A stable column oven set to a temperature slightly above ambient (e.g., 30-40 °C) is recommended for reproducibility.

  • Pump Performance and Leaks: Check the pump pressure for fluctuations. A leak in the system or failing pump seals can alter the mobile phase composition delivered to the column, causing drift.

  • Mobile Phase Preparation: Has the mobile phase been prepared consistently? Was it degassed properly? Air bubbles can cause pump issues. Is there any sign of solvent evaporation, which would change the organic/aqueous ratio over time?[12]

Systematic Experimental Protocols

Protocol 1: Systematic pH Screening for Initial Method Development

This protocol uses a systematic approach to determine the optimal mobile phase pH when the analyte's exact pKa is unknown.

Objective: To observe the effect of pH on the retention time and peak shape of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A Buffers:

    • pH 3.0: 20 mM Potassium Phosphate, adjust pH with phosphoric acid

    • pH 5.0: 20 mM Ammonium Acetate, adjust pH with acetic acid

    • pH 7.0: 20 mM Potassium Phosphate, adjust pH with phosphoric acid/potassium hydroxide

  • Mobile Phase B: Acetonitrile

  • Analyte Stock Solution: 1 mg/mL in 50:50 Water:Acetonitrile

Workflow Diagram:

Caption: Workflow for systematic pH screening experiment.

Procedure:

  • System Setup: Install the C18 column and set the column oven to 30 °C. Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value (e.g., 254 nm or 288 nm, as used for other benzimidazoles).[2][7]

  • Run at pH 3.0:

    • Equilibrate the column with 95% pH 3.0 buffer / 5% Acetonitrile for 15 minutes.

    • Inject the analyte solution (5 µL).

    • Run a linear gradient from 5% to 95% Acetonitrile over 20 minutes.

    • Record the retention time (tR) and peak asymmetry.

  • Run at pH 5.0:

    • Flush the system and equilibrate the column with 95% pH 5.0 buffer / 5% Acetonitrile for 15 minutes.

    • Repeat the gradient injection as in step 2.

  • Run at pH 7.0:

    • Flush the system and equilibrate the column with 95% pH 7.0 buffer / 5% Acetonitrile for 15 minutes.

    • Repeat the gradient injection as in step 2.

Expected Results & Interpretation:

pH Expected Retention Time (tR) Expected Peak Shape Interpretation
3.0 ShortestPotentially sharpest (due to silanol protonation)Analyte is fully protonated and highly polar. Good for peak shape but may offer insufficient retention.
5.0 IntermediateMay show some tailingAnalyte is partially deprotonated. Retention increases as the molecule becomes more neutral.
7.0 LongestMay show significant tailing on standard silicaAnalyte is largely in its neutral (imidazole) form, leading to maximum hydrophobic retention. Tailing may worsen if silanols are deprotonated.

Based on these results, you can select a pH that provides a good balance of retention and peak shape to develop an optimized isocratic or gradient method.

Reference List

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. PubMed. [Link]

  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. Chrom-Academy. [Link]

  • 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500. PubChem. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

Sources

Troubleshooting

Purification and recrystallization techniques for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification and recrystallization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride (CAS No. 73688-69-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification and recrystallization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride (CAS No. 73688-69-4). This guide is designed for researchers, chemists, and drug development professionals. Due to the limited specific literature for this exact compound, this document synthesizes established principles for the purification of polar, aromatic amine salts with insights from the broader benzimidazole chemical class.

The dihydrochloride salt form of this molecule dictates its physical properties, making it a highly polar, crystalline solid that is likely soluble in polar protic solvents. The purification strategy, therefore, centers on leveraging these properties to effectively remove synthesis byproducts and other impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification and recrystallization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride in a practical question-and-answer format.

Q1: My crude product is highly colored (e.g., yellow, brown, or black). How can I decolorize it?

A1: Colored impurities are common in benzimidazole syntheses, often arising from oxidation or side reactions.[1] The most effective method for removal is treatment with activated charcoal.

Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while having a lower affinity for your more compact target molecule.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude dihydrochloride salt in the minimum amount of a suitable hot solvent (see Solvent Selection Table below).

  • Charcoal Addition: Allow the solution to cool slightly from the boil to prevent violent frothing. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Heating: Gently reheat the mixture to a boil for 5-10 minutes with swirling to maximize the adsorption of impurities.

  • Hot Filtration: This is a critical step. You must filter the hot solution to remove the charcoal. If the solution cools, your product will prematurely crystallize on the charcoal and in the filter funnel, leading to significant yield loss.

    • Use a pre-heated filter funnel (a stemless funnel is best to prevent clogging).[2]

    • Filter the hot solution by gravity into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Proceed with the cooling and crystallization of the decolorized filtrate as outlined in the general workflow.

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.

Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This typically happens for two main reasons:

  • The melting point of your compound (or an impure version of it) is lower than the temperature of the solution.

  • The solution is too supersaturated, causing the compound to precipitate out of solution too rapidly for a crystal lattice to form.[4]

Troubleshooting Steps:

  • Re-dissolve: Reheat the solution until the oil fully redissolves.

  • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to reduce the saturation level. The goal is to ensure the saturation point is reached at a lower temperature.[4]

  • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Rapid cooling is a common cause of oiling out.[3]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Consider re-attempting the recrystallization with a lower-boiling point solvent system.[3]

Q3: After cooling the solution, no crystals have formed. How can I induce crystallization?

A3: The absence of crystal formation indicates that the solution is not yet sufficiently supersaturated at that temperature. Several techniques can be used to induce nucleation and crystal growth.[5][6]

Recommended Actions (in order of preference):

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.[7]

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. A seed crystal provides a pre-formed template for other molecules to deposit onto, initiating crystallization.[4]

  • Reduce Solvent Volume: If the first two methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[4]

  • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is fully miscible with your primary solvent.[7] For your polar dihydrochloride salt dissolved in a polar solvent like ethanol or water, a less polar anti-solvent like isopropanol or acetonitrile could be effective. Add the anti-solvent dropwise to the cooled solution with swirling until a persistent cloudiness appears, then allow it to stand.

  • Cool to Lower Temperatures: If crystals still haven't formed at room temperature, place the flask in an ice-water bath.[5]

Troubleshooting Diagram: No Crystals Forming

Below is a logical workflow for troubleshooting a failure to crystallize.

G start Solution Cooled, No Crystals scratch Scratch inner flask surface with a glass rod start->scratch seed Add a seed crystal scratch->seed No Success success Crystals Form! scratch->success Success reduce_vol Boil off some solvent to increase concentration seed->reduce_vol No Success seed->success Success reduce_vol->scratch Retry Induction anti_solvent Add an anti-solvent (e.g., Isopropanol, Acetonitrile) dropwise reduce_vol->anti_solvent Still No Crystals ice_bath Cool in an ice-water bath anti_solvent->ice_bath No Success anti_solvent->success Success ice_bath->success Success fail Re-evaluate solvent choice ice_bath->fail No Success

Caption: Decision tree for inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the compound a dihydrochloride salt and how does this impact purification? A1: The compound has two basic nitrogen atoms: the primary amine on the benzene ring (-NH2) and the sp2-hybridized nitrogen in the imidazole ring. In the presence of excess hydrochloric acid, both of these sites can be protonated to form a dihydrochloride salt (-NH3+ Cl- and -NH+ Cl-). This salt form has significantly higher polarity and a more rigid crystal lattice structure compared to the free base. For purification, this is advantageous as it often leads to a higher melting point, reduced "oiling out," and makes the compound highly soluble in polar protic solvents while being insoluble in non-polar organic solvents, allowing for effective removal of non-polar impurities.[7]

Q2: What are the best starting solvents for recrystallization? A2: Given the dihydrochloride salt structure, polar protic solvents are the best starting point. The free base of a similar compound, 2-ethyl-1H-benzimidazole-5-amine, can be recrystallized from ethanol.[8] Therefore, ethanol, methanol, or water are excellent initial candidates for the salt form. A solvent-pair system, such as ethanol/water or ethanol/isopropanol, may also be highly effective.[2] The key is to find a solvent or solvent system where the compound is highly soluble when hot but has low solubility when cold.[5]

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Rationale
Water 10080.1Highest polarity. Compound is likely very soluble even when cold. Best used as part of a solvent-pair system with an alcohol.
Methanol 6532.7Good starting choice. Its high polarity should dissolve the salt well when hot. Lower boiling point is safer and easier to remove.[9]
Ethanol 7824.5Excellent starting choice. Often provides a good balance of solubility at high and low temperatures for amine salts.[8]
Isopropanol 8219.9Slightly less polar than ethanol. Could be a good single solvent or used as an anti-solvent with ethanol or methanol.
Acetic Acid 1186.2Can be used for poorly soluble bases, but its acidic nature is redundant here. High boiling point may promote oiling out.

Q3: What are the likely impurities I need to remove? A3: Impurities in benzimidazole synthesis typically include:

  • Unreacted Starting Materials: Such as the o-phenylenediamine derivative.

  • Partially Reacted Intermediates: Incomplete cyclization can leave Schiff base intermediates.[10]

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to highly colored, polymeric impurities.[1]

  • Side-Reaction Products: Self-condensation of starting materials or other alternative reaction pathways.

A well-executed recrystallization is designed to leave these impurities behind in the cooled solvent (the "mother liquor").

General Recrystallization Workflow

This diagram outlines the standard procedure for purifying 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Start: Crude Solid solvent_select Select Solvent(s) (e.g., Ethanol, Methanol/Water) crude->solvent_select dissolve Dissolve in Minimum Amount of Hot Solvent solvent_select->dissolve color_check Is solution colored? dissolve->color_check charcoal Add Activated Charcoal, Reheat Briefly color_check->charcoal Yes cool Slowly Cool Filtrate to Room Temperature color_check->cool No hot_filter Hot Gravity Filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Small Amount of Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product End: Pure Crystalline Solid dry->pure_product

Caption: Standard workflow for recrystallization.

References

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Synthesis of 2-substituted aryl and alkyl benzimidazole derivatives using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Pharmaffiliates. Benzimidazole-impurities. Product Page. [Link]

  • Ghani, I., et al. (2011). (1H-Benzodiazol-2-ylmethyl)diethylamine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3235.
  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Technical Report. [Link]

  • NextSDS. 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride. Chemical Substance Information. [Link]

  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. Rasayan Journal of Chemistry, 11(4), 1674-1677.
  • Google Patents. A process for the optical purification of benzimidazole derivatives.
  • University of Illinois. Isolation and Purification of Organic Compounds Recrystallization. Lab Manual. [Link]

  • Millersville University. Recrystallization. Lab Protocol. [Link]

  • PubChem. Benzimidazole. Compound Summary. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. [Link]

  • Al-Ostoot, F. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348.
  • University of Richmond. Recrystallization. Organic Chemistry I Lab. [Link]

  • Thai Science. Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Research Article. [Link]

  • Google Patents. Recrystallization purification method of enamine salt.
  • California State University, Long Beach. SOP: CRYSTALLIZATION. Standard Operating Procedure. [Link]

  • Wired Chemist. Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of analytical methods for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures the reliability, quality, and safety of a pharmaceutical product. This document moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and comparing suitable analytical technologies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

The core philosophy of modern analytical method validation is a lifecycle approach, which begins with defining the method's purpose and desired performance characteristics—a concept formalized as the Analytical Target Profile (ATP).[1] The ATP serves as the foundational document guiding the development and validation process, ensuring the method is truly "fit for purpose."

Comparative Overview of Analytical Technologies

The selection of an analytical technique is the first critical decision. For a non-volatile and thermally stable compound like a benzimidazole derivative, High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay and impurity determination.[3][4] However, a comprehensive quality control strategy often requires orthogonal methods, such as Gas Chromatography (GC), particularly for volatile impurities like residual solvents.[3][5]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.[3]
Primary Application Assay (potency), purity, identification, and quantification of non-volatile impurities.Identification and quantification of volatile organic impurities (e.g., residual solvents).[5]
Selectivity High; tunable via mobile phase composition, column chemistry, and detector wavelength.Very High; provides mass spectral data for definitive peak identification.[6]
Sensitivity (Typical) ng/mL to µg/mL range.[6]pg/mL to ng/mL range.[6]
Precision (%RSD) Typically < 2% for assay; < 15% for impurities.[6]Typically < 15% for trace analysis.
Accuracy (% Recovery) 98.0-102.0% for assay; 80-120% for impurities.[6][7]80-120% for trace analysis.[6]
Sample Derivatization Not typically required for benzimidazole derivatives.May be required for non-volatile analytes, but not for its primary use in residual solvent analysis.[3]

The Analytical Method Validation Workflow

The validation process is a systematic journey to provide documented evidence that a method is suitable for its intended use.[4] This workflow ensures all performance characteristics are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Execute Experiments Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for analytical method validation, from planning to lifecycle management.

Core Validation Parameters: Protocols and Rationale

The validation process involves evaluating specific performance characteristics as defined by ICH Q2(R2).[2][8]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For an impurity method, this is arguably the most critical parameter, as it ensures that reported impurity levels are real and not artifacts of interfering peaks.

Experimental Protocol (HPLC):

  • Prepare Solutions:

    • Diluent (blank).

    • Placebo (formulation matrix without API).

    • Solution of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride reference standard.

    • Solutions of known potential impurities, if available.

    • A "spiked" sample, containing the API and all known impurities.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The diluent and placebo chromatograms should show no interfering peaks at the retention time of the API or its impurities.

    • The peak for the API in the stressed samples should be spectrally pure (verified by a Diode Array Detector) and well-resolved from all degradation peaks (Resolution > 2.0).

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[7][10] This is essential for accurate quantification across the expected operational span of the method.

Experimental Protocol (HPLC):

  • Prepare Standards: Prepare a series of at least five concentrations of the reference standard spanning the expected range.

    • For Assay: Typically 80% to 120% of the target concentration.

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[7]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot the average peak area response versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should typically be ≥ 0.999.[11]

    • Visually inspect the plot for any deviation from linearity.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It provides confidence that the measured value reflects the true value.

Experimental Protocol (HPLC Assay):

  • Prepare Samples: Analyze a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., 3 concentrations, 3 replicates each).

  • Method 1 (API of Known Purity): Analyze the reference standard at the target concentration.

  • Method 2 (Spiked Placebo): Spike a known amount of the API into the placebo at different concentration levels (e.g., 80%, 100%, 120%).

  • Evaluation: Express accuracy as the percentage of recovery of the known added amount. The acceptance criterion is typically 98.0% to 102.0% for a drug substance assay.[7]

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of the API at 100% of the target concentration.

    • Analyze these samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the series of measurements. Acceptance criteria are typically ≤ 2.0% for an API assay.

Validation_Parameters cluster_quant Quantitative Tests cluster_qual Qualitative & General Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Range Range Accuracy->Range Confirms Precision->Range Confirms LOQ LOQ Precision->LOQ Determines Linearity->Range Defines LOD LOD Specificity->LOD Impacts Specificity->LOQ Impacts Robustness Robustness

Caption: Interrelationship of core analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity methods to ensure that even trace-level contaminants can be reliably controlled.

Experimental Protocol (HPLC):

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) by analyzing a series of dilute solutions.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.

Experimental Protocol (HPLC):

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 10%).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The method is robust if the results remain within acceptance criteria under these variations.

Conclusion

The validation of an analytical method for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride is a multi-faceted, systematic process that underpins the quality and safety of the final drug product. High-Performance Liquid Chromatography stands out as the primary technique for assay and impurity profiling due to its high precision, accuracy, and suitability for non-volatile benzimidazole derivatives. The validation process, guided by the principles of ICH Q2(R2), is not merely a regulatory requirement but a scientific necessity. By thoroughly evaluating parameters from specificity to robustness, we build a deep understanding of the method's capabilities and limitations. This ensures that the data generated throughout the drug development lifecycle is reliable, reproducible, and ultimately, trustworthy.

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures. Source: European Medicines Agency. URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: Technology Networks. URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Source: National Library of Medicine. URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Source: BioPharm International. URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency. URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Source: National Library of Medicine. URL: [Link]

  • Title: Application of hplc method for investigation of stability of new benzimidazole derivatives. Source: Taylor & Francis Online. URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation. URL: [Link]

  • Title: ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Source: Semantic Scholar. URL: [Link]

  • Title: Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Source: National Library of Medicine. URL: [Link]

  • Title: Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Source: National Library of Medicine. URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Source: MDPI. URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance. Source: AMSbiopharma. URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency. URL: [Link]

  • Title: Validation of Analytical Methods. Source: ResearchGate. URL: [Link]

  • Title: EANM guideline on the validation of analytical methods for radiopharmaceuticals. Source: SpringerOpen. URL: [Link]

Sources

Comparative

Cross-reactivity studies of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride in target screening

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals. A Guide to Elucidating the Target Landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

A Guide to Elucidating the Target Landscape of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the characterization of its biological targets and off-targets. Undesired interactions can lead to toxicity or diminished efficacy, making early and comprehensive cross-reactivity profiling a cornerstone of modern drug discovery. This guide provides a strategic framework for investigating the target profile of a novel benzimidazole derivative, 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, using a tiered approach that emphasizes scientific rigor and data-driven decision-making.

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This promiscuity necessitates a robust screening strategy to identify both the intended therapeutic target and any potential off-target liabilities. Our approach is designed to be a self-validating system, incorporating orthogonal assays and counter-screens to ensure the reliability of the generated data.

Tier 1: Initial Broad-Spectrum Screening

The initial step in characterizing a novel compound is to cast a wide net to identify potential areas of biological activity. A broad-spectrum screen against a panel of known drug targets is the most efficient way to achieve this. These panels typically include a diverse set of receptors, enzymes, ion channels, and transporters that are frequently implicated in off-target effects.

For this initial screen, we will utilize a commercially available safety pharmacology panel, such as the Eurofins SafetyScreen44, which assesses the activity of a compound against 44 common targets. This provides a cost-effective and rapid method for identifying potential liabilities early in the discovery process.

Experimental Protocol: Broad-Spectrum Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride in 100% DMSO.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM to maximize the chances of detecting even weak interactions.

  • Assay Procedure: The assays are typically performed in a 96-well format. Each well contains the target receptor preparation (e.g., cell membranes), a specific radioligand, and the test compound.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Washing: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage inhibition of specific binding of the radioligand. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Hypothetical Results of Tier 1 Screening

TargetClass% Inhibition at 10 µM
Adenosine A1 ReceptorGPCR8%
Adrenergic α1A ReceptorGPCR62%
Adrenergic α2A ReceptorGPCR15%
Dopamine D2 ReceptorGPCR78%
Histamine H1 ReceptorGPCR55%
Muscarinic M1 ReceptorGPCR23%
Serotonin 5-HT2A ReceptorGPCR49%
hERG ChannelIon Channel35%

From this initial screen, three targets show significant inhibition (>50%): the Adrenergic α1A receptor, the Dopamine D2 receptor, and the Histamine H1 receptor. These "hits" will be the focus of our subsequent investigations.

Tier1_Workflow start Start with 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride screen Broad-Spectrum Screen (e.g., SafetyScreen44) at 10 µM start->screen analyze Analyze % Inhibition Data screen->analyze decision Inhibition > 50%? analyze->decision hits Confirmed Hits: - Adrenergic α1A - Dopamine D2 - Histamine H1 decision->hits Yes no_hits No Significant Hits (Consider higher concentration or different panel) decision->no_hits No proceed Proceed to Tier 2: Hit Confirmation & Dose-Response hits->proceed

Caption: Tier 1 Decision Workflow for Initial Target Screening.

Tier 2: Hit Confirmation and Potency Determination

The hits identified in the primary screen must be confirmed to rule out false positives. This is achieved by re-testing the compound, preferably from a freshly prepared stock solution, and by generating a full dose-response curve to determine the potency (IC50) of the interaction.

Experimental Protocol: Dose-Response Radioligand Binding Assay

  • Compound Preparation: Prepare a fresh 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution to generate a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Procedure: The assay is performed as described in Tier 1, but with each concentration of the test compound.

  • Data Analysis: The percentage inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Hypothetical Results of Tier 2 Dose-Response Analysis

TargetIC50 (nM)Hill Slope
Adrenergic α1A Receptor2501.1
Dopamine D2 Receptor850.9
Histamine H1 Receptor12001.0

The dose-response analysis confirms that 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride interacts with all three receptors, with the highest potency observed at the Dopamine D2 receptor. The Hill slopes are close to 1, suggesting a simple, competitive binding interaction.

Tier2_Workflow start Hits from Tier 1 (α1A, D2, H1) prepare Prepare Fresh Compound Stock start->prepare dose_response Perform Dose-Response Assay (e.g., 10-point curve) prepare->dose_response analyze Calculate IC50 and Hill Slope dose_response->analyze decision Potency < 1 µM? analyze->decision confirmed Confirmed Off-Targets: - Adrenergic α1A (IC50 = 250 nM) - Dopamine D2 (IC50 = 85 nM) decision->confirmed Yes low_potency Low Potency Hit: - Histamine H1 (IC50 = 1.2 µM) (Lower priority for now) decision->low_potency No proceed Proceed to Tier 3: Orthogonal & Functional Assays confirmed->proceed

Caption: Tier 2 Workflow for Hit Confirmation and Potency Analysis.

Tier 3: Orthogonal and Functional Characterization

While binding assays are excellent for identifying direct interactions, they do not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Furthermore, it is crucial to confirm the observed activity in an independent, orthogonal assay to rule out any potential artifacts related to the primary assay format (e.g., interference with the radioligand).

For the confirmed hits on the Dopamine D2 and Adrenergic α1A receptors, we will perform cell-based functional assays.

Experimental Protocol: cAMP Assay for Dopamine D2 Receptor (Gi-coupled GPCR)

  • Cell Culture: Use a recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound in the presence of a sub-maximal concentration of a known agonist (e.g., quinpirole).

  • cAMP Measurement: After a suitable incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a HTRF or ELISA-based kit).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the functional potency (IC50 for an antagonist) or efficacy (EC50 for an agonist).

Hypothetical Results of Tier 3 Functional Analysis

TargetPrimary Assay (Binding) IC50 (nM)Orthogonal Assay (Functional) IC50 (nM)Functional Effect
Dopamine D2 Receptor85150Antagonist
Adrenergic α1A Receptor250310 (IP-One Assay)Antagonist

The functional assays confirm that 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride is an antagonist at both the Dopamine D2 and Adrenergic α1A receptors. The potencies determined in the functional assays are in good agreement with the binding assay data, increasing our confidence in these results.

Comparative Analysis and Selectivity Profile

The final step is to synthesize the data and generate a selectivity profile for the compound. Selectivity is a critical parameter in drug development, as it can predict the potential for on-target efficacy versus off-target side effects.

Selectivity Profile of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

TargetFunctional Potency (IC50, nM)Selectivity vs. D2 Receptor
Dopamine D2 Receptor1501x
Adrenergic α1A Receptor3102.1x
Histamine H1 Receptor12008x

This analysis reveals that the compound is most potent at the Dopamine D2 receptor, with only a 2.1-fold selectivity over the Adrenergic α1A receptor. This lack of significant selectivity suggests a potential for side effects related to α1A adrenergic antagonism (e.g., orthostatic hypotension). In a hypothetical comparison with a more optimized, second-generation compound, one would aim for a selectivity of at least 10-fold, and ideally >100-fold, to minimize off-target effects.

Conclusion

This tiered approach to cross-reactivity profiling provides a robust framework for characterizing the target landscape of a novel compound like 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride. By progressing from broad-spectrum screening to hit confirmation and functional characterization, we can build a comprehensive understanding of its biological activity. The hypothetical data generated in this guide illustrates a compound with potent Dopamine D2 receptor antagonism but with a significant off-target liability at the Adrenergic α1A receptor. This information is critical for guiding further medicinal chemistry efforts to improve selectivity and for designing subsequent in vivo studies to assess the physiological consequences of this polypharmacology.

References

  • Eurofins SafetyScreen Panels. Eurofins Discovery. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Cisbio HTRF cAMP Assays. PerkinElmer. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride: Ensuring Laboratory Safety and Environmental Compliance

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a comprehensive, step-by-step protocol for the p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, a complex heterocyclic amine. Our objective is to empower researchers, scientists, and laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and adherence to environmental regulations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and environmental stewardship.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough hazard assessment and waste characterization must be performed. This is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and is the legal responsibility of the waste generator.[1]

Inferred Hazardous Properties:

  • Acute Toxicity (Oral): Likely harmful if swallowed (corresponds to H302 hazard statement).[2]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation (corresponds to H315 and H319 hazard statements).[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust (corresponds to H335 hazard statement).[2]

  • Environmental Hazard: As a chlorinated organic compound, it has the potential to be toxic to aquatic life and may persist in the environment.[3][4]

Regulatory Classification:

Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given the potential for toxicity and the presence of chlorine, it is prudent to manage 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride as a hazardous waste .

Potential Hazard Inferred GHS Classification Rationale
Oral ToxicityCategory 4 (Harmful if swallowed)Based on data for similar benzimidazole compounds.[2]
Skin IrritationCategory 2 (Causes skin irritation)Common for amine and chlorinated compounds.[2]
Eye IrritationCategory 2A (Causes serious eye irritation)Common for amine and chlorinated compounds.[2]
Respiratory IrritationCategory 3 (May cause respiratory irritation)Likely for powdered or dusty forms.[2]
Environmental HazardLikely Toxic to Aquatic LifeCharacteristic of many chlorinated organic compounds.[3][4]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If handling the solid material and dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended.[6]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Segregation and Temporary Storage of Waste

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and sealable container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride". The accumulation start date must also be clearly marked.

  • Segregation: This waste stream should be kept separate from other incompatible waste streams, such as strong oxidizing agents or bases.

The temporary storage of this hazardous waste must be in a designated satellite accumulation area within the laboratory, under the control of the operator.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the proper disposal of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride from the laboratory to its final treatment.

  • Initial Waste Collection:

    • Collect all waste materials containing 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, including contaminated labware (e.g., pipette tips, weighing boats) and PPE, in the designated hazardous waste container.

    • For solutions, use a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[7]

    • Do not overfill the container. Leave adequate headspace to allow for expansion and to prevent spills.

  • Coordination with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a completed hazardous waste manifest, which includes the chemical name, quantity, and hazard classification.

  • Final Disposal Method:

    • The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[3][8]

    • This process thermally decomposes the compound into carbon dioxide, water, nitrogen oxides, and hydrogen chloride. The acidic gases are then neutralized in a scrubber system before being released into the atmosphere.[3] This method ensures the complete destruction of the hazardous compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material without creating dust and place it in the designated hazardous waste container.[2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal_process Disposal Process Start Waste Generation (2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste into a Labeled, Closed Container PPE->Segregate Store Temporary Storage in Satellite Accumulation Area Segregate->Store Spill Spill Occurs Segregate->Spill Potential Event EHS_Contact Contact EHS for Pickup & Complete Manifest Store->EHS_Contact Transport Transport by Licensed Hazardous Waste Hauler EHS_Contact->Transport Incineration High-Temperature Incineration at Permitted Facility Transport->Incineration End Complete Destruction and Compliant Disposal Incineration->End Spill_Response Follow Emergency Spill Procedures Spill->Spill_Response Spill_Response->Segregate Collect Spill Debris as Hazardous Waste

Caption: Workflow for the proper disposal of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride.

Conclusion

The responsible management of chemical waste is a critical aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols, as local regulations may vary.

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Disposal of Chlorine-Containing Wastes. (n.d.). Semantic Scholar.
  • SAFETY DATA SHEET. (2026, February 25). CymitQuimica.
  • Environmental Protection Agency. (n.d.). Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste.
  • SAFETY DATA SHEET. (2025, December 18).
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
  • SAFETY DATA SHEET. (2025, November 11). TCI Chemicals.
  • Safety Data Sheet. (n.d.). Cayman Chemical.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

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2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
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2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
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